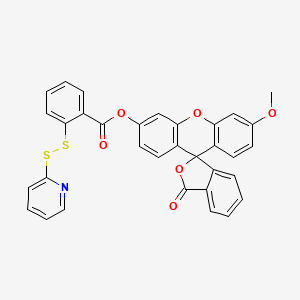
4-Morpholinamine,3,5-dimethyl-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is a derivative of morpholine, which is a heterocyclic amine featuring both amine and ether functionalities. The presence of two methyl groups at the 3 and 5 positions of the morpholine ring, along with the cis configuration, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Methylation: The morpholine undergoes methylation at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Amination: The methylated morpholine is then subjected to amination to introduce the amine group at the 4 position. This can be done using reagents like ammonia (NH3) or amine derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The amine group at the 4 position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl groups at the 3 and 5 positions may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinamine,3,3-dimethyl-(9CI): This compound has methyl groups at the 3 and 3 positions instead of the 3 and 5 positions.
4-Morpholinamine,2,6-dimethyl-(9CI): This compound has methyl groups at the 2 and 6 positions.
Uniqueness
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) is unique due to its specific substitution pattern and cis configuration, which can significantly affect its chemical reactivity and biological activity compared to other dimethyl-substituted morpholine derivatives.
Properties
CAS No. |
152813-38-2 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
(3R,5S)-3,5-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+ |
InChI Key |
BERKOVZFCSNAEZ-OLQVQODUSA-N |
SMILES |
CC1COCC(N1N)C |
Synonyms |
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


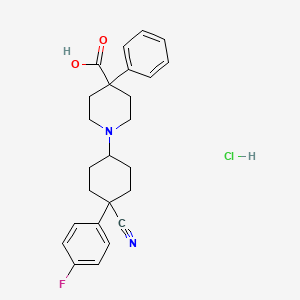
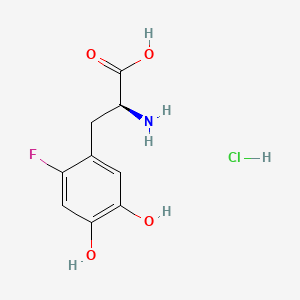
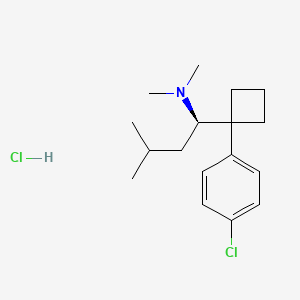
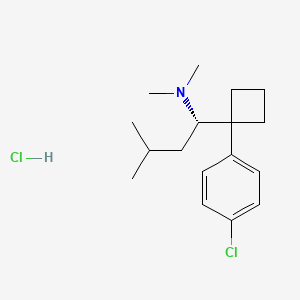
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)
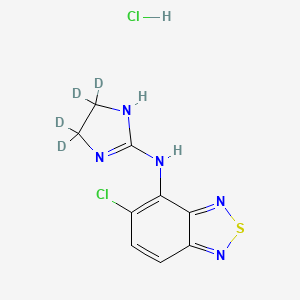
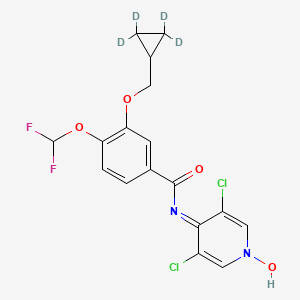
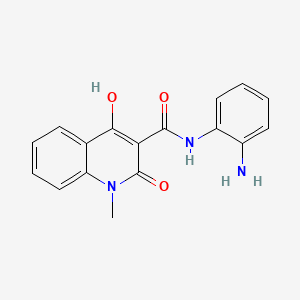
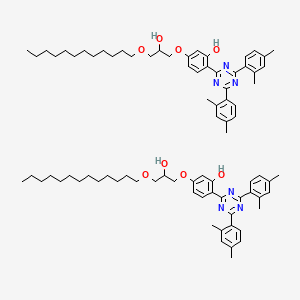
![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
